2-Amino-2-deoxygalacturonic acid
Description
Structure
3D Structure
Properties
CAS No. |
14307-17-6 |
|---|---|
Molecular Formula |
C6H11NO6 |
Molecular Weight |
193.15 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C6H11NO6/c7-2(1-8)3(9)4(10)5(11)6(12)13/h1-5,9-11H,7H2,(H,12,13)/t2-,3+,4+,5-/m0/s1 |
InChI Key |
BBWFIUXRDWUZMZ-RSJOWCBRSA-N |
SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)N |
Isomeric SMILES |
C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)N |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)N |
Synonyms |
2-amino-2-deoxy-L-galacturonic acid 2-amino-2-deoxygalacturonic acid 2-amino-2-deoxygalacturonic acid, (L)-isomer aminogalacturnoic acid |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of 2 Amino 2 Deoxygalacturonic Acid and Its Biological Conjugates
Stereochemistry and Isomeric Forms of 2-Amino-2-deoxygalacturonic Acid
This compound, an amino sugar acid, possesses a defined stereochemistry that is crucial to its biological function and recognition. Like other amino acids, with the exception of glycine, this compound contains a chiral center, leading to the existence of stereoisomers. uomustansiriyah.edu.iqyoutube.com The D and L isomeric forms are determined by the orientation of the amino group on the asymmetric carbon atom. uomustansiriyah.edu.iq In biological systems, particularly in bacteria, the D-isomers of amino acids are commonly found. uomustansiriyah.edu.iq
Structural Characterization within Complex Carbohydrates
This compound is a recognized constituent of various complex carbohydrates, particularly those of bacterial origin. core.ac.uk Its incorporation into these macromolecules significantly influences their structural and biological properties.
Integration into Bacterial Polysaccharides and Glycoconjugates
This amino sugar acid is found integrated into the structure of bacterial polysaccharides and glycoconjugates, contributing to the diversity and complexity of these molecules.
This compound has been identified as a component of the lipopolysaccharides (LPS) of several Gram-negative bacteria. core.ac.uknih.gov LPS are major components of the outer membrane of these bacteria and are composed of three distinct regions: lipid A, a core oligosaccharide, and the O-antigen polysaccharide. nih.gov The presence of this compound within the LPS structure can vary between different bacterial species and even between different strains of the same species. For instance, it has been found in the LPS of Pseudomonas aeruginosa. nih.govnih.gov
The O-antigen portion of LPS is a highly variable polysaccharide chain that extends from the core oligosaccharide into the extracellular space. nih.gov This variability is a key determinant of the serological specificity of different bacterial strains. core.ac.uk this compound has been located within the O-antigenic polysaccharide chains of certain bacteria. nih.gov Its presence in this region suggests a direct role in defining the antigenic properties of the bacterial cell surface. core.ac.uk For example, in Pseudomonas aeruginosa N.C.T.C. 8505, this amino sugar is believed to be part of the polysaccharide region responsible for O-antigenic specificity. nih.gov
The following table summarizes the occurrence of this compound and related amino sugars in the O-antigen of various bacteria.
| Bacterial Species | Amino Sugar Component in O-Antigen | Reference |
| Pseudomonas aeruginosa N.C.T.C. 8505 | This compound | nih.gov |
| Pseudomonas aeruginosa Immunotype 4 | 2-Amino-2-deoxy-D-galactose, 2-Amino-2,6-dideoxy-galactose, 2-Amino-2,6-dideoxy-D-glucose | nih.gov |
| Cupriavidus metallidurans CH34 | 4-substituted D-GalN, 3-substituted L-Rha, Bacillosamine | mdpi.com |
| Aeromonas bivalvium | D-GalNAc, L-Rha, D-GlcNAc, D-FucNAc | nih.gov |
Beyond LPS, this compound and its derivatives are also components of capsular polysaccharides in some bacteria. For example, the Vi-antigen, a capsular polysaccharide produced by Salmonella typhi, is a homopolymer of N-acetyl-D-galactosaminuronic acid. While not identical, this highlights the role of amino-uronic acids in forming protective capsular layers. Additionally, a surface polysaccharide antigen from Staphylococcus aureus M is composed of 2-amino-2-deoxy-D-glucuronic acid. nih.gov
Spectroscopic and Diffraction-Based Structural Approaches
The definitive structural elucidation and conformational analysis of this compound and its conjugates rely on a synergistic application of modern analytical techniques. Spectroscopic methods provide insights into the covalent structure and solution-state dynamics, while diffraction techniques offer high-resolution snapshots of the molecule's three-dimensional architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of carbohydrates and their derivatives in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are employed to establish the primary structure, including the anomeric configuration (α or β), the ring conformation (e.g., ⁴C₁ chair), and the stereochemistry of this compound residues within a larger glycoconjugate.
In ¹H NMR, the chemical shifts of the anomeric proton (H-1) and the values of vicinal proton-proton coupling constants (³J(H,H)) are particularly diagnostic. For instance, a larger ³J(H1,H2) coupling constant is typically indicative of a trans-diaxial relationship between H-1 and H-2, which helps in assigning the anomeric configuration. The chemical shifts of ring protons provide information about the local electronic environment and the orientation of substituents.
¹³C NMR spectroscopy complements the proton data, with the chemical shift of the anomeric carbon (C-1) being highly sensitive to the anomeric configuration. The chemical shifts of other carbon atoms in the pyranose ring are indicative of their substitution and stereochemistry. For example, the C-2 signal is significantly shifted downfield upon amination compared to its parent sugar, galacturonic acid. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning all proton and carbon signals, especially when the amino sugar acid is part of a complex oligosaccharide or polysaccharide chain. These experiments reveal through-bond scalar couplings, allowing for the complete tracing of the carbon skeleton and the identification of linkages to other residues.
The table below presents typical ¹³C NMR chemical shifts for a 2-amino-2-deoxy-hexose (B8811601) in an aqueous solvent, illustrating the distinct resonance for each carbon atom in the structure. nih.gov
| Carbon Atom | Chemical Shift (ppm) |
| C1 | 93.30 |
| C2 | 58.60 |
| C3 | 74.28 |
| C4 | 70.91 |
| C5 | 76.61 |
| C6 | 77.10 |
Note: Data corresponds to a representative 2-amino-2-deoxy-hexose isomer in D₂O. Specific shifts for this compound may vary based on pH, temperature, and isomeric form.
Mass Spectrometry (MS) for Glycoconjugate Analysis
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and composition of glycoconjugates containing this compound. Soft ionization techniques, primarily Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are employed to generate intact molecular ions of large, non-volatile glycans and glycoproteins for mass analysis.
High-resolution MS provides accurate mass measurements, allowing for the determination of the elemental composition of a glycan, which can confirm the presence of specific residues like this compound. The precise mass difference between this residue and other common monosaccharides (e.g., N-acetylglucosamine, galacturonic acid) enables its confident identification.
Tandem mass spectrometry (MS/MS) is the cornerstone of glycan sequencing. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a glycan) is selected, fragmented through collision-induced dissociation (CID) or other methods, and the resulting fragment ions are analyzed. The fragmentation patterns are predictable, typically involving glycosidic bond cleavages (B, C, Y, and Z ions) and cross-ring cleavages (A and X ions). The mass differences between successive fragment ions reveal the sequence of monosaccharides, their linkage positions, and the identity of residues along the chain, including this compound.
| Property | Value |
| Chemical Formula | C₆H₁₁NO₅ |
| Monoisotopic Mass | 177.0637 Da |
| Average Molecular Weight | 177.155 g/mol |
Note: Masses correspond to the neutral form of the molecule. In MS analysis, observed masses will correspond to ionized species (e.g., [M+H]⁺, [M-H]⁻, [M+Na]⁺).
X-ray Crystallography and Cryo-Electron Microscopy in Glycobiology
X-ray Crystallography
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. wikipedia.org This technique requires the molecule of interest to be in a well-ordered crystalline form. When applied to carbohydrates, it provides unambiguous proof of the absolute configuration, ring conformation, and the precise geometry of all constituent atoms and functional groups. wikipedia.org
While obtaining single crystals of isolated, underivatized monosaccharides can be challenging, X-ray diffraction has been successfully used on related compounds. For instance, studies on the parent compound, α-D-galacturonic acid monohydrate, have shown that the pyranose ring adopts a chair-shaped conformation. nih.gov Such data provides a robust model for the expected solid-state conformation of this compound. More commonly, the structure of this amino sugar acid is determined as part of a larger biological assembly, such as a polysaccharide or a protein-ligand complex, which is more amenable to crystallization. In these contexts, crystallography reveals not only the detailed structure of the sugar residue but also its specific interactions with neighboring molecules, which are crucial for its biological function. nih.gov
Cryo-Electron Microscopy (Cryo-EM)
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large and conformationally flexible macromolecular complexes that are resistant to crystallization. Cryo-EM allows for the visualization of biomolecules in a near-native, vitrified state, avoiding the potential artifacts of crystallization.
Biosynthesis and Enzymatic Transformations of 2 Amino 2 Deoxygalacturonic Acid
Biosynthetic Pathways of Amino Sugars and Uronic Acids
The biosynthesis of 2-amino-2-deoxygalacturonic acid is intrinsically linked to the general pathways for the formation of its constituent chemical moieties: amino sugars and uronic acids.
The primary route for the synthesis of most amino sugars is the hexosamine biosynthetic pathway (HBP) . This pathway typically begins with fructose-6-phosphate, a central intermediate of glycolysis. A key step involves the transfer of an amino group from an amino acid donor, most commonly L-glutamine, to fructose-6-phosphate. This reaction is catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT), yielding glucosamine-6-phosphate. mit.edunih.gov Subsequent enzymatic steps, including acetylation, mutase, and pyrophosphorylase activities, lead to the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial activated precursor for many amino sugar-containing glycans. mit.edunih.gov
The uronic acid pathway is the primary route for the production of UDP-D-glucuronic acid (UDP-GlcA), the precursor to many uronic acids. figshare.comnih.gov This pathway starts with UDP-glucose, which is oxidized at the C6 position by UDP-glucose 6-dehydrogenase (UGDH) in an NAD+-dependent reaction to form UDP-GlcA. figshare.comnih.gov UDP-GlcA can then be further modified, for instance, by epimerization at the C4 position by UDP-glucuronic acid 4-epimerase to yield UDP-D-galacturonic acid (UDP-GalA). nih.govbohrium.comnih.gov
Enzymology of this compound Formation
The specific enzymatic steps that lead to the formation of this compound, particularly in bacteria like Pseudomonas aeruginosa, involve a specialized set of enzymes that act on activated sugar nucleotide precursors. While the complete pathway is still under investigation, research on the biosynthesis of related amino-uronic acids in bacterial O-antigens provides significant insights.
Enzymes Involved in Amino Group Introduction
The introduction of the amino group at the C2 position is a critical step. This is typically achieved by aminotransferases , which are often pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. In the context of amino-uronic acid synthesis, evidence points towards the action of aminotransferases on an activated uronic acid precursor. For instance, in the biosynthesis of the complex sugar 2,3-diacetamido-2,3-dideoxy-β-D-mannuronic acid in P. aeruginosa PAO1, the enzyme WbpE , a nucleotide sugar aminotransferase, is a key player. mit.eduacs.orgmit.edu WbpE, in conjunction with the dehydrogenase WbpB, converts UDP-GlcNAcA to UDP-GlcNAc(3NH2)A, demonstrating a mechanism for amination at the C3 position of a uronic acid. mit.eduacs.org It is highly probable that a similar PLP-dependent aminotransferase is responsible for introducing the amino group at the C2 position of a UDP-hexuronic acid precursor in the biosynthesis of this compound.
Uronic Acid Pathway Precursors
The biosynthesis of this compound starts from a uronic acid precursor, which is synthesized via the uronic acid pathway. The initial precursor is UDP-glucose, which is converted to UDP-D-glucuronic acid (UDP-GlcA) by UDP-glucose 6-dehydrogenase. figshare.comnih.gov This UDP-GlcA can then serve as a substrate for subsequent modifications, including amination and epimerization. In some organisms, UDP-GlcA is first epimerized to UDP-D-galacturonic acid (UDP-GalA) by UDP-glucuronic acid 4-epimerase before further modifications occur. nih.govbohrium.comnih.gov
Racemases and Epimerases in D-Amino Acid Metabolism
While D-amino acids are less common than their L-counterparts, they are found in various biological structures, particularly in bacterial cell walls. Their formation is catalyzed by racemases and epimerases . Racemases interconvert L- and D-amino acids, while epimerases change the stereochemistry at one of a molecule's multiple chiral centers. In the context of amino sugar biosynthesis, epimerases play a crucial role in determining the final stereochemistry of the sugar.
For the synthesis of 2-amino-2-deoxy-D-galacturonic acid, a C4-epimerase is essential. If the amination occurs on a UDP-glucuronic acid backbone, a subsequent epimerization at the C4 position would be required to yield the galacto-configuration. Enzymes such as UDP-N-acetylglucosamine 4-epimerase (UDP-GlcNAc 4-epimerase) are known to interconvert UDP-GlcNAc and UDP-N-acetylgalactosamine (UDP-GalNAc). nih.gov A similar epimerase acting on a UDP-2-amino-2-deoxy-glucuronic acid intermediate is a plausible step in the pathway. For instance, in Plesiomonas shigelloides O17, the enzyme WbgU has been identified as a UDP-GlcNAc C4 epimerase. nih.gov
Metabolic Precursors and Intermediates
The biosynthesis of this compound proceeds through a series of activated metabolic intermediates. Based on studies of related pathways in P. aeruginosa, a plausible sequence of precursors can be proposed.
The pathway likely starts with UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) , a common product of the hexosamine biosynthetic pathway. This is then oxidized to UDP-N-acetyl-D-glucosaminuronic acid (UDP-GlcNAcA) by a UDP-GlcNAc 6-dehydrogenase, an enzyme homologous to WbpA in P. aeruginosa. nih.govoup.com
Following oxidation, the introduction of the amino group at the C2 position would likely occur on this uronic acid intermediate. However, since the starting material is already N-acetylated at C2, a more likely scenario in some pathways involves a series of deacetylation, amination, and re-acetylation steps, or a direct transamination of a keto-intermediate.
In P. aeruginosa NCTC 8505, which produces an O-antigen containing N-acetyl-L-galactosaminuronic acid (L-GalNAcA), incubation of cell extracts with UDP-GlcNAc led to the formation of several intermediates, including UDP-ManNAc, UDP-GalNAc, UDP-GlcNAcA, UDP-ManNAcA, UDP-L-GalNAc, and UDP-L-GalNAcA . nih.govnih.gov This suggests a complex interplay of epimerases and dehydrogenases acting on acetylated amino sugars and their uronic acid derivatives. The identification of UDP-L-GalNAc and UDP-L-GalNAcA strongly points to them being direct precursors in the synthesis of the L-GalNAcA moiety. nih.govnih.gov
Genetic and Molecular Regulation of Biosynthetic Genes
The genes responsible for the biosynthesis of bacterial polysaccharides, including those containing unique sugars like this compound, are typically clustered together in O-antigen biosynthesis gene clusters on the bacterial chromosome. nih.govresearchgate.netnih.gov These clusters contain the genes encoding the necessary enzymes, such as glycosyltransferases, dehydrogenases, aminotransferases, and epimerases.
In P. aeruginosa, the O-antigen biosynthetic locus is located in a specific region of the genome flanked by conserved genes. researchgate.netnih.gov The genes within this locus are often organized into operons, allowing for their coordinated expression. For example, the wbp gene cluster in P. aeruginosa PAO1 is responsible for the synthesis of the O5 serotype O-antigen, which contains the unusual sugar 2,3-diacetamido-2,3-dideoxy-β-D-mannuronic acid. mit.eduacs.orgnih.gov The genes wbpA, wbpB, wbpE, wbpD, and wbpI are essential for this process. nih.govoup.com
The regulation of these gene clusters is complex and can be influenced by various environmental signals and regulatory networks within the bacterium. This ensures that the production of these cell surface structures is tightly controlled and adapted to the specific needs of the organism, such as during infection or biofilm formation. frontiersin.orgresearchgate.net The specific regulatory mechanisms governing the expression of the genes for this compound biosynthesis are likely integrated into these broader regulatory circuits controlling cell surface modification.
Biological Roles and Functional Implications of 2 Amino 2 Deoxygalacturonic Acid
Contributions to Microbial Physiology and Structures
Structural Component of Bacterial Cell Walls and Extracellular Polymeric Substances
2-Amino-2-deoxygalacturonic acid is a notable amino sugar that has been identified as a constituent of the complex macromolecules forming the outer layers of certain bacteria. Specifically, it is found within the lipopolysaccharides (LPS) of some bacterial species. Lipopolysaccharides are major components of the outer membrane of Gram-negative bacteria, and this amino sugar has been located in the polysaccharide region responsible for O-antigenic specificity. nih.govcore.ac.uk
Extracellular polymeric substances (EPS) are a complex mixture of macromolecules, including polysaccharides, proteins, and nucleic acids, that are secreted by microorganisms to form a protective layer around them. mdpi.comnih.gov This matrix is a key component of biofilms. While the exact composition of EPS can vary significantly between species and environmental conditions, uronic acids, including galacturonic acid, are frequently identified components. nih.govtudelft.nl The presence of this compound within these extracellular structures suggests a role in maintaining the integrity and function of the EPS matrix.
Influence on Bacterial Virulence and Host-Pathogen Interactions
The surface-exposed components of bacterial cells, such as lipopolysaccharides, play a crucial role in how bacteria interact with their hosts. The O-antigen portion of LPS, where this compound can be found, is a major determinant of the serological specificity of the bacterium. nih.gov This specificity is critical in the context of the host immune response, as the immune system often recognizes and targets these surface antigens.
The presence of specific sugar residues on the bacterial surface can influence virulence. For example, some bacterial pathogens utilize surface polysaccharides to evade the host's immune system. While direct evidence linking this compound to specific virulence mechanisms is an area of ongoing research, its location within the O-antigen of pathogenic bacteria like Pseudomonas aeruginosa suggests a potential role in modulating host-pathogen interactions. nih.govcore.ac.uk
Furthermore, components of bacterial cell walls can act as elicitors, triggering defense responses in host organisms. For instance, oligosaccharides derived from galacturonic acid have been shown to elicit phytoalexin accumulation in plants, a key defense mechanism against pathogens. nih.gov This highlights the potential for sugar acids and their derivatives to be recognized by host surveillance systems.
Regulation of Biofilm Formation and Dispersal
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances. nih.gov The formation and dispersal of biofilms are tightly regulated processes that are critical for bacterial survival and pathogenesis. While the direct role of this compound in biofilm regulation is not extensively documented, the involvement of related D-amino acids in these processes provides important context.
Certain D-amino acids have been shown to have a dispersal effect on biofilms of various bacterial species, including Staphylococcus aureus and Pseudomonas aeruginosa. nih.govnih.gov These D-amino acids can be incorporated into the peptidoglycan of the bacterial cell wall, leading to changes that can trigger biofilm disassembly. nih.gov They appear to inhibit the accumulation of the protein component of the biofilm matrix without significantly affecting exopolysaccharide production. nih.gov However, it is important to note that the effects of D-amino acids on biofilm formation can be strain-dependent, and some studies have reported no inhibitory effect on P. aeruginosa biofilms. nih.gov
Given that this compound is an amino sugar, its potential involvement in modulating biofilm dynamics, either directly or through its metabolic derivatives, remains an area for future investigation.
Role in Spore Germination
Bacterial spores are dormant, highly resistant structures that can survive harsh environmental conditions. The process of germination, the return of a spore to a vegetative, growing state, is initiated by specific germinants, which often include nutrients like amino acids. nih.gov
The germination process is complex and involves germinant receptors located in the inner membrane of the spore. nih.gov While L-amino acids are typically the primary triggers for germination in many Bacillus species, the role of other amino compounds is also being explored. nih.govresearchgate.net For example, the germination of Bacillus subtilis spores can be triggered by L-alanine, but is not triggered by D-amino acids. nih.gov
The germination process involves several key steps, including the release of dipicolinic acid (DPA) from the spore core and the enzymatic degradation of the spore's peptidoglycan cortex. nih.govresearchgate.net While there is no direct evidence currently linking this compound to the initiation of spore germination, the established role of other amino acids as germinants suggests that amino sugars could potentially play a role in this process, either as direct germinants or as modulators of the germination response. Further research is needed to elucidate any specific involvement of this compound in spore germination.
Modulation of Macromolecular Interactions
Effect on Enzyme-Substrate Recognition
The precise structure and chemical properties of a substrate are critical for its recognition and binding by an enzyme. The presence of specific functional groups, such as the amino group in this compound, can significantly influence these interactions.
The specificity of enzymes that act on carbohydrates, such as glycosidases and lyases, is highly dependent on the structure of the sugar substrate. For example, the presence of an amino group on the sugar ring can alter the charge distribution and hydrogen bonding potential of the molecule, thereby affecting how it fits into the active site of an enzyme.
While direct studies on the effect of this compound on specific enzyme-substrate interactions are limited, its unique structure as an amino sugar acid suggests that it would have distinct recognition patterns by enzymes compared to its non-aminated counterpart, galacturonic acid.
Interactions with Receptors and Other Biomolecules
Interaction with Immune System Receptors
While direct binding studies of isolated this compound to specific immune receptors are not extensively documented, its role can be inferred from its presence within larger, well-characterized immunogenic structures.
In Bordetella pertussis, the causative agent of whooping cough, this compound is part of a distal trisaccharide within the lipooligosaccharide (LOS). nih.gov This oligosaccharide portion of the LOS is a known antigen in natural infection, and antibodies specific to it have been shown to have complement-dependent bactericidal activity. nih.gov Studies have demonstrated that a pentasaccharide containing this distal trisaccharide is an immunodominant epitope of the B. pertussis LOS. nih.govnih.gov This suggests that the structural features conferred by its constituent monosaccharides, including this compound, are critical for recognition by the adaptive immune system and the generation of a protective immune response.
Role in Serological Specificity
The O-antigen is the primary determinant of the serological specificity of Gram-negative bacteria. The significant structural diversity of O-antigens, arising from variations in monosaccharide composition, their linkages, and the presence of non-carbohydrate substituents, leads to a wide array of serotypes. The presence of this compound in the O-antigen of certain Pseudomonas aeruginosa serotypes contributes to this diversity and is a key factor in their classification. nih.gov It is probable that this sugar acid is part of the epitope recognized by serotype-specific antibodies.
Interactions with Other Biomolecules
Beyond the well-established interactions with components of the immune system, the carbohydrate structures on bacterial surfaces can also interact with other host biomolecules, such as lectins. Lectins are carbohydrate-binding proteins that are involved in a variety of biological processes, including cell-cell recognition, adhesion, and signaling. While there is no direct evidence of this compound binding to specific lectins, the presence of this and other unusual sugars on bacterial surfaces can influence the binding of host lectins, potentially impacting bacterial adhesion to host tissues and colonization.
The modification of bacterial surface structures with unique sugars like this compound represents a strategy for bacteria to modulate their interactions with the host environment, influencing both immune recognition and adhesion.
Analytical Methodologies for the Detection and Characterization of 2 Amino 2 Deoxygalacturonic Acid in Biological Matrices
Chromatographic Techniques
Chromatography encompasses a range of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. amrita.edu For a polar compound like 2-Amino-2-deoxygalacturonic acid, several chromatographic approaches have been adapted to handle its specific chemical properties.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and polar compounds. who.int It utilizes high pressure to pass the solvent through a column packed with a stationary phase, leading to high-resolution separations. The versatility of HPLC is evident in the various modes available for the analysis of amino acids and their derivatives. chromforum.org
Ion-Exchange Chromatography (IEC) separates molecules based on their net charge. ucl.ac.uk The stationary phase consists of an insoluble matrix with covalently attached charged groups. harvardapparatus.com For the analysis of compounds like this compound, which contains both an amino group and a carboxylic acid group, IEC is a particularly suitable method. The separation is influenced by the pH and ionic strength of the mobile phase, which affect the charge of the analyte and its interaction with the stationary phase. ucl.ac.ukharvardapparatus.com
Cation-exchange chromatography, using a negatively charged resin, can be employed to retain the protonated amino group of this compound. Elution is then typically achieved by increasing the salt concentration or the pH of the mobile phase. ucl.ac.uk Conversely, anion-exchange chromatography on a positively charged resin can retain the deprotonated carboxylic acid group.
Table 1: Illustrative Ion-Exchange Chromatography Parameters for Amino Sugar Analysis
| Parameter | Description |
| Stationary Phase | Strong cation-exchange resin (e.g., sulfonated polystyrene-divinylbenzene) |
| Mobile Phase | Sodium citrate (B86180) buffers with a stepwise or gradient increase in pH and sodium ion concentration |
| Detection | Post-column derivatization with ninhydrin (B49086) followed by spectrophotometric detection at 570 nm |
This table represents typical conditions for amino acid and amino sugar analysis by IEC and may require optimization for this compound.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizes a nonpolar stationary phase and a polar mobile phase. For highly polar analytes like this compound, retention on a standard C18 column can be challenging. researchgate.net To overcome this, derivatization is often employed to increase the hydrophobicity of the molecule. Pre-column derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) introduces a nonpolar, chromophoric, or fluorophoric tag, enhancing both retention and detection sensitivity. nih.govnih.govnih.gov
The choice of derivatizing agent is critical, as OPA reacts with primary amines, while Fmoc-Cl reacts with both primary and secondary amines. chromforum.org The resulting derivatives can then be effectively separated by gradient elution on a C18 or C8 column. nih.gov
Table 2: Example of RP-HPLC Conditions for Derivatized Amino Acid Analysis
| Parameter | Description |
| Derivatization Reagent | o-phthalaldehyde (OPA) in the presence of a thiol |
| Stationary Phase | C18 silica-based column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with A: Sodium phosphate (B84403) buffer and B: Acetonitrile (B52724)/Methanol/Water mixture |
| Detection | Fluorescence detection (e.g., Ex: 340 nm, Em: 455 nm) |
This table provides a general framework for RP-HPLC analysis of derivatized amino acids; specific conditions would need to be established for this compound derivatives.
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous buffer. nih.gov This technique is particularly well-suited for the analysis of highly polar compounds that are poorly retained in RP-HPLC, making it a promising approach for underivatized this compound. chromatographyonline.comthermofisher.com
In HILIC, a water-rich layer is adsorbed onto the polar stationary phase, and partitioning of the analyte between this layer and the less polar mobile phase occurs. chromatographyonline.com The elution order is generally from least polar to most polar. HILIC can be coupled with mass spectrometry (MS) for sensitive and selective detection. mdpi.comnih.gov
Table 3: Typical HILIC Parameters for Polar Analyte Separation
| Parameter | Description |
| Stationary Phase | Amide, amino, or silica-based columns nih.govcapitalanalytical.com |
| Mobile Phase | Isocratic or gradient elution with high acetonitrile content (e.g., >70%) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) |
| Detection | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) |
This table outlines common HILIC conditions that could be adapted for the analysis of this compound.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of amino acids and amino sugars, derivatization is a mandatory step to convert them into less polar and more volatile derivatives. sigmaaldrich.com Common derivatization procedures for GC analysis include esterification of the carboxyl group followed by acylation of the amino and hydroxyl groups.
The resulting derivatives are then separated on a capillary column and often detected by a Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (MS). sigmaaldrich.comchromatographyonline.com The choice of derivatization reagent and GC conditions must be carefully optimized to ensure complete reaction and avoid degradation of the analyte.
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the qualitative analysis and separation of a wide range of compounds. iitg.ac.in In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel or cellulose, is coated onto a flat carrier like a glass plate or plastic sheet. amrita.edu
For the analysis of amino acids, the sample is spotted onto the plate, which is then placed in a developing chamber with a suitable solvent system. nih.gov The separation occurs as the solvent moves up the plate by capillary action, and different compounds travel at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. amrita.edu After development, the separated spots are visualized, often by spraying with a reagent like ninhydrin, which reacts with amino acids to produce colored spots. iitg.ac.inyoutube.com Two-dimensional TLC can be employed to enhance the resolution of complex mixtures. nih.gov
High-Performance Liquid Chromatography (HPLC)
Electrophoretic Techniques
Electrophoretic methods separate molecules based on their differential migration in an electric field. These techniques are particularly well-suited for the analysis of charged molecules like this compound.
Capillary electrophoresis (CE) is a high-resolution separation technique that offers rapid analysis times and minimal sample consumption. nih.gov In the context of amino acid analysis, CE is a powerful tool. nih.govhoriba.com For the analysis of this compound, which possesses both an amino and a carboxylic acid group, its charge state can be manipulated by adjusting the pH of the buffer, allowing for effective separation. horiba.com
The basic principle involves the migration of ions in a narrow-bore fused-silica capillary under the influence of a high voltage. The separation is based on differences in the charge-to-size ratio of the analytes. Indirect UV detection is a common approach for non-chromophoric amino acids, where a UV-absorbing component is added to the background electrolyte. horiba.com As the non-absorbing analyte passes the detector, a decrease in absorbance is observed. horiba.com To enhance separation efficiency and selectivity for amino acids, various additives can be included in the running buffer, such as quaternary ammonium salts to reverse the electroosmotic flow (EOF). horiba.com
A typical CE setup for amino acid analysis would involve a fused-silica capillary, a high-voltage power supply, a detector (commonly UV or fluorescence), and an autosampler. The conditions can be optimized for specific applications, as illustrated in the following table.
| Parameter | Typical Condition | Purpose |
| Capillary | Fused silica, 50 µm i.d., 30-100 cm length | Provides the separation channel |
| Background Electrolyte (BGE) | Borate or phosphate buffer | Maintains pH and conductivity |
| pH | High pH (e.g., >9) | Ensures amino acids are negatively charged |
| Voltage | 15-30 kV | Drives the electrophoretic separation |
| Detection | Indirect UV or laser-induced fluorescence (LIF) after derivatization | Monitors the separated analytes |
| Injection | Hydrodynamic or electrokinetic | Introduces the sample into the capillary |
Spectrometric Methods
Spectrometric methods are indispensable for the detailed structural characterization and sensitive detection of this compound.
Mass spectrometry (MS) is a cornerstone technique for the analysis of amino acids and their derivatives due to its high sensitivity and specificity. scienceopen.com When coupled with separation techniques like liquid chromatography (LC) or CE, it provides a powerful platform for analyzing complex biological mixtures. scienceopen.com For compounds like this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the analysis of polar and thermally labile molecules. nih.gov
Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. nih.gov In a typical MS/MS experiment, a precursor ion corresponding to the molecule of interest is selected and then fragmented by collision-induced dissociation (CID), electron-transfer dissociation (ETD), or other activation methods. sdu.dk The resulting fragment ions provide detailed information about the molecule's structure, such as the location of functional groups and the sequence of residues in larger oligosaccharides containing this compound. scienceopen.comresearchgate.net High-resolution mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, can provide highly accurate mass measurements, further aiding in the confident identification of the compound. nih.gov
Key MS Techniques for Analysis:
| Technique | Application for this compound |
| LC-MS | Separation from other components in a biological matrix followed by mass detection. |
| CE-MS | High-efficiency separation coupled with sensitive mass spectrometric detection. |
| MS/MS | Structural confirmation through characteristic fragmentation patterns. |
| High-Resolution MS | Accurate mass measurement for unambiguous elemental composition determination. |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural determination of organic molecules, including this compound. walisongo.ac.id While less sensitive than MS, NMR provides detailed information about the chemical environment of each atom in the molecule. youtube.com
One-dimensional (1D) ¹H NMR spectra can provide initial structural information based on chemical shifts and coupling constants. youtube.com However, for complex molecules or mixtures, two-dimensional (2D) NMR experiments are often necessary. walisongo.ac.id Correlation Spectroscopy (COSY) can be used to identify coupled protons, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can establish correlations between protons and carbons, allowing for a complete assignment of the molecule's structure. walisongo.ac.id The use of deuterated solvents like D₂O is common for dissolving amino acid samples for NMR analysis. walisongo.ac.id
For determining the stereochemistry (D- or L-configuration) of this compound, chiral derivatizing agents can be used. nih.gov These agents react with the amino acid to form diastereomers, which can then be distinguished by NMR due to their different chemical shifts. nih.gov
Chemical Detection and Derivatization Strategies
Due to the polar nature of this compound, derivatization is often employed to improve its chromatographic behavior and detection sensitivity. sigmaaldrich.com Derivatization involves chemically modifying the analyte to make it more volatile for gas chromatography (GC) or more easily detectable by UV or fluorescence detectors in liquid chromatography. sigmaaldrich.com
Common derivatization strategies for amino acids include:
Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with active hydrogens on amino and carboxyl groups to form more volatile and thermally stable derivatives suitable for GC-MS analysis. sigmaaldrich.com
Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can be used to derivatize the amino group.
Esterification: The carboxyl group can be esterified, for example, by reaction with an alcohol in the presence of an acid catalyst.
Fluorescent Labeling: For highly sensitive detection in HPLC or CE, fluorescent tags like 9-fluorenylmethyl chloroformate (FMOC-Cl) or o-phthalaldehyde (OPA) are used. nih.govjascoinc.com OPA reacts with primary amines, while FMOC can react with both primary and secondary amines. jascoinc.com
A two-step derivatization can also be employed, for instance, silylation of the carboxylic group followed by trifluoroacylation of the amino group, allowing for the analysis of a wide range of amino and organic acids by GC-MS. nih.gov
Common Derivatization Reagents and Their Applications:
| Reagent | Target Functional Group | Analytical Technique |
| MTBSTFA | Amino, Carboxyl, Hydroxyl | GC-MS |
| FMOC-Cl | Amino | HPLC-Fluorescence, CE-LIF |
| OPA | Primary Amino | HPLC-Fluorescence, CE-LIF |
| TFAA | Amino, Hydroxyl | GC-MS |
Autoanalysis and Integrated Analytical Systems
To handle large numbers of samples and improve throughput, automated and integrated analytical systems are often utilized. These systems typically couple a separation technique online with a detection method, such as an autosampler connected to an HPLC or CE instrument, which is then directly interfaced with a mass spectrometer. scienceopen.com
Flow injection analysis (FIA) coupled with tandem mass spectrometry (FIA-MS/MS) is a high-throughput approach for the rapid, simultaneous analysis of multiple analytes without chromatographic separation. thermofisher.com This method is particularly useful in clinical settings for screening a panel of amino acids and acylcarnitines in dried blood spots. thermofisher.com An automated system can perform sample extraction, derivatization, injection, and analysis, minimizing manual intervention and improving reproducibility. thermofisher.com The integration of software for automated data acquisition and processing further streamlines the analytical workflow. sdu.dk
Advanced Research Directions and Biotechnological Innovations Involving 2 Amino 2 Deoxygalacturonic Acid
Chemo-Enzymatic Synthesis of Complex Carbohydrates
The chemo-enzymatic approach, which synergistically combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions, offers a powerful strategy for constructing complex oligosaccharides containing 2-amino-2-deoxygalacturonic acid. nih.gov This methodology is particularly advantageous for overcoming the challenges associated with the chemical synthesis of carbohydrates, such as the need for extensive protecting group manipulations and the difficulty in achieving stereocontrol.
The stereoselective formation of glycosidic bonds is a central challenge in carbohydrate synthesis. For 2-amino-2-deoxy sugars, the presence of the amino group at the C-2 position introduces additional complexity. Novel glycosidation methods are being developed to efficiently incorporate this compound into larger glycan structures.
One promising strategy involves the use of S-benzoxazolyl (SBox) glycosyl donors. Research has shown that 2-N-trichloroethoxycarbonyl (Troc) protected SBox glycosides are significantly more reactive than their 2-N-phthaloyl (Phth) counterparts in methyltrifluoromethanesulfonate (MeOTf)-promoted glycosylations. nih.gov This difference in reactivity allows for a chemoselective "armed-disarmed" approach for the synthesis of 1,2-trans-linked oligosaccharides. nih.gov In this strategy, the more reactive "armed" donor is coupled with a less reactive "disarmed" acceptor.
Another approach utilizes 2-nitroglycals as versatile precursors for the synthesis of 2-amino-2-deoxyglycosides. nih.gov Organocatalyzed methods, such as those employing bifunctional cinchona/thiourea catalysts, enable the direct and stereoselective glycosylation of 2-nitrogalactals to afford 2-amino-2-deoxygalactosides with high α-selectivity. nih.gov These methods offer mild reaction conditions and broad substrate scope. researchgate.net
| Glycosylation Method | Donor Type | Key Features | Stereoselectivity | Reference |
| Armed-Disarmed | S-benzoxazolyl (SBox) glycosides | Chemoselective activation based on N-protecting groups. | 1,2-trans | nih.gov |
| Organocatalysis | 2-Nitroglycals | Direct, stereoselective synthesis under mild conditions. | Predominantly α | nih.gov |
This table provides a summary of novel glycosidation methods applicable to the synthesis of oligosaccharides containing 2-amino-2-deoxy sugar derivatives.
Enzymes offer unparalleled stereoselectivity in the synthesis of carbohydrates. Biocatalytic approaches are being explored to overcome the stereochemical hurdles in the synthesis of glycosides containing this compound. Glycosidases, which naturally cleave glycosidic bonds, can be employed in synthesis under controlled conditions due to their broad substrate specificity. nih.gov For instance, β-N-acetylhexosaminidases have been used in the chemo-enzymatic synthesis of oligosaccharides containing 2-acetamido-2-deoxy-β-D-galactopyranosyluronic acid residues. nih.gov
Furthermore, the synergistic use of photoredox catalysis and pyridoxal (B1214274) radical biocatalysis represents a novel frontier for the stereoselective synthesis of non-canonical amino acids, a concept that could be adapted for modifications of this compound. nih.gov This method allows for stereoselective C-C bond formation under mild conditions. nih.gov
Rational Design of Biomaterials Incorporating this compound
The rational design of biomaterials involves the creation of materials with specific properties for a desired biological application. The incorporation of this compound into polymers can impart unique functionalities, such as biocompatibility, biodegradability, and the ability to interact with biological systems in a specific manner.
The presence of both amino and carboxylic acid groups allows this compound to be incorporated into polymers like poly(amino acid)s. Modified poly(amino acid)s, such as tyrosine-derived polycarbonates, have shown promise in medical implants due to their favorable material properties and non-toxicity. njbiomaterials.org The incorporation of this compound could further enhance the hydrophilicity and biological activity of such polymers, potentially improving cell-material interactions.
Hydrogels are another class of biomaterials where this compound could be a valuable component. The design of immune-instructive hydrogels that can modulate the host immune response is a rapidly developing field. The chemical properties of the hydrogel, including the presentation of specific molecules, can significantly affect the immune response. By incorporating this compound, it may be possible to create hydrogels that can be used for applications such as drug delivery, tissue engineering, and regenerative medicine.
Development of Carbohydrate-Based Vaccines and Diagnostics
Carbohydrates on the surface of pathogens are often unique and can be targeted for the development of vaccines and diagnostics. nih.gov Glycoconjugate vaccines, which consist of a carbohydrate antigen covalently linked to a carrier protein, have been highly successful in preventing bacterial infections. nih.gov
The O-antigen is the outermost part of the lipopolysaccharide (LPS) on the surface of Gram-negative bacteria and is a major determinant of serological specificity. glycoscience.ru The structure of the O-antigen, including the composition and linkages of its monosaccharide units, is highly variable and plays a crucial role in the interaction of the bacterium with the host immune system. nih.gov
This compound is a known component of the O-antigens of some bacteria. For example, the O-antigen of Escherichia coli O110 contains an amide of D-galacturonic acid with D-allothreonine. researchgate.net The structural features of these O-antigens are critical for their immunogenicity. Understanding the three-dimensional structure and flexibility of O-antigens containing this compound can inform the rational design of glycoconjugate vaccines. mdpi.com
The development of synthetic methods to produce well-defined oligosaccharide antigens is crucial for creating next-generation glycoconjugate vaccines with improved safety and efficacy. nih.gov Chemo-enzymatic synthesis provides a powerful tool to generate these complex glycan structures.
| Bacterial Serotype | O-Antigen Component | Significance | Reference |
| Escherichia coli O110 | Amide of D-galacturonic acid with D-allothreonine | Demonstrates the presence of galacturonic acid derivatives in bacterial O-antigens. | researchgate.net |
| Acinetobacter species | Various 2-amino-2-deoxyhexuronic acids | Highlights the diversity of amino sugar acids in pathogenic bacteria. | glycoscience.ru |
This table illustrates examples of bacterial O-antigens containing derivatives of galacturonic acid, underscoring their relevance in vaccine design.
Exploration of this compound as a Building Block for Fine Chemicals
The unique chemical structure of this compound makes it an attractive starting material for the synthesis of a variety of fine chemicals. The presence of multiple functional groups, including an amino group, a carboxylic acid, and several hydroxyl groups, allows for a wide range of chemical transformations.
Amino sugars are valuable building blocks in medicinal chemistry and for the synthesis of combinatorial compound libraries. They can be used to introduce chirality and functionality into new molecules. The development of efficient synthetic methods to modify this compound can lead to the creation of novel compounds with potential applications in pharmaceuticals and materials science.
For example, the amino and carboxylic acid functionalities can be used to synthesize peptidomimetics and other biologically active molecules. The hydroxyl groups can be selectively modified to create a range of derivatives with tailored properties. The exploration of biocatalytic methods, such as the use of transaminases and other enzymes, can further expand the synthetic utility of this compound for the production of enantiopure fine chemicals. nih.gov
Investigating Enzymatic Pathways for Production of D-Amino Acid Analogs
The synthesis of D-amino acids and their analogs is of considerable interest due to their prevalence in biologically active peptides and their use as chiral building blocks in pharmaceuticals. While chemical synthesis routes exist, enzymatic pathways offer advantages in terms of stereoselectivity, milder reaction conditions, and environmental sustainability. The investigation into enzymatic pathways for producing D-amino acid analogs from this compound is a novel research frontier.
Currently, direct enzymatic conversion of this compound to a D-amino acid analog has not been extensively reported in scientific literature, highlighting a significant area for future research. However, existing knowledge of enzyme classes involved in D-amino acid synthesis provides a foundation for developing such biocatalytic routes. nih.govnih.govresearchgate.net Key enzyme families that could be explored for this purpose include:
D-Amino Acid Dehydrogenases (DAADHs): These enzymes catalyze the reductive amination of α-keto acids to produce D-amino acids. A potential pathway could involve the enzymatic oxidation of the C1 carboxyl group of this compound to an α-keto acid, which could then serve as a substrate for a DAADH. Engineered DAADHs have shown activity on a variety of α-keto acids, suggesting the feasibility of designing a variant for this specific substrate. nih.gov
Transaminases (Aminotransferases): D-amino acid transaminases (D-AATs) are another critical class of enzymes that catalyze the transfer of an amino group from a D-amino acid donor to an α-keto acid acceptor. A multi-enzyme cascade could be envisioned where this compound is first converted to its corresponding α-keto acid, followed by a stereoselective transamination step catalyzed by a D-AAT.
Hydantoinases and Carbamoylases: The "hydantoinase process" is a well-established industrial method for producing D-amino acids. This process involves the conversion of a racemic 5-substituted hydantoin to a D-amino acid via the action of hydantoinase and D-carbamoylase. Applying this to this compound would first require the chemical synthesis of its corresponding hydantoin derivative.
L-Amino Acid Oxidases (LAAOs) and Deaminases: These enzymes can be used in deracemization processes to produce D-amino acids from a racemic mixture. nih.gov A chemoenzymatic strategy could involve the chemical synthesis of a racemic analog of this compound, followed by the selective removal of the L-enantiomer using an LAAO.
Table 1: Potential Enzymatic Strategies for D-Amino Acid Analog Production from this compound
| Enzymatic Strategy | Key Enzyme(s) | Potential Substrate for Enzyme | Research Focus |
| Reductive Amination | D-Amino Acid Dehydrogenase (DAADH) | α-keto acid derivative of this compound | Enzyme engineering of DAADHs for novel substrate specificity. |
| Transamination | D-Amino Acid Transaminase (D-AAT) | α-keto acid derivative of this compound | Development of multi-enzyme cascades; identification of suitable D-AATs. |
| Hydantoinase Process | Hydantoinase, D-Carbamoylase | Hydantoin derivative of this compound | Chemical synthesis of the hydantoin precursor; enzyme screening. |
| Deracemization | L-Amino Acid Oxidase (LAAO) | Racemic amino acid analog of this compound | Chemoenzymatic process development. |
The development of these enzymatic pathways will require significant research in enzyme discovery, protein engineering, and process optimization. The successful production of D-amino acid analogs of this compound could provide access to novel chiral building blocks for drug discovery and development.
Structural Biology Approaches for Understanding this compound-Mediated Processes
Understanding the three-dimensional structure of this compound and its interactions with biological macromolecules is crucial for elucidating its biological functions and for designing molecules that can modulate these processes. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for obtaining atomic-level structural information.
X-ray Crystallography:
X-ray crystallography provides a static picture of a molecule's three-dimensional structure in its crystalline state. To date, a crystal structure of isolated this compound has not been deposited in the Protein Data Bank (PDB). However, the crystal structures of proteins in complex with polysaccharides containing this sugar moiety could provide invaluable insights into its binding modes and the specific interactions that govern molecular recognition.
The general process for studying protein-ligand interactions using X-ray crystallography involves:
Crystallization: Obtaining high-quality crystals of the target protein in complex with this compound or a relevant oligosaccharide.
Data Collection: Exposing the crystals to a high-intensity X-ray beam and collecting the diffraction data.
Structure Determination: Processing the diffraction data to calculate an electron density map and building an atomic model of the protein-ligand complex.
Analysis of such a crystal structure would reveal:
The conformation of the this compound residue upon binding.
The specific amino acid residues in the protein's binding pocket that interact with the sugar.
The network of hydrogen bonds, electrostatic interactions, and van der Waals forces that stabilize the complex. nih.gov
This information is critical for structure-based drug design, where small molecules can be developed to either mimic or block the binding of this compound to its target protein.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
One-dimensional (1D) and two-dimensional (2D) NMR experiments can be used to:
Determine the primary structure of oligosaccharides containing this compound, including the sequence and linkage of sugar residues.
Characterize the conformation and dynamics of the sugar in solution.
Map the binding interface of a protein-ligand complex by observing changes in the chemical shifts of specific atoms upon binding (chemical shift perturbation).
Determine the strength of the interaction (binding affinity).
Table 2: Structural Biology Techniques for Investigating this compound
| Technique | Information Provided | Application |
| X-ray Crystallography | High-resolution 3D structure of protein-ligand complexes. | Elucidation of binding modes; structure-based drug design. |
| NMR Spectroscopy | Structure and dynamics in solution; mapping of binding interfaces. | Characterization of polysaccharide structure; analysis of protein-ligand interactions in a physiological-like environment. |
The application of these structural biology techniques to this compound and its associated biological processes is essential for advancing our understanding of its role in health and disease and for exploiting its potential in biotechnology and medicine. The lack of detailed structural data represents a significant knowledge gap and a compelling direction for future research.
Q & A
Q. How can conflicting data on the ecological persistence of this compound be resolved?
- Answer : Conduct microcosm studies to measure biodegradation rates under controlled environmental conditions (e.g., salinity, microbial diversity). Compare results using multivariate regression to identify key degradation drivers .
Methodological Guidelines
- Referencing : Cite isolation protocols from Edmonds (1987) and Jin (1988) for marine extraction .
- Safety : Follow hazard controls outlined in safety data sheets for amino sugars, including PPE (gloves, goggles) and fume hood use .
- Data Reproducibility : Document chromatographic conditions (column type, mobile phase) and NMR parameters (field strength, solvent) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
